molecular formula C11H7F3N2O4 B2587923 5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one CAS No. 1807977-19-0

5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one

Cat. No.: B2587923
CAS No.: 1807977-19-0
M. Wt: 288.182
InChI Key: BHPGZBIKHPQXEI-UHFFFAOYSA-N
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Description

The compound “5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one” is a type of oxazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, an oxygen atom, and two carbon atoms . The trifluoromethoxy group and the phenyl group are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include an oxazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. Attached to this ring would be an amino group (NH2), a carbonyl group (C=O), and a phenyl group with a trifluoromethoxy group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific electronic configuration of the compound .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel derivatives of 1,2,4-triazole and benzoxazole, synthesized from ester ethoxycarbonylhydrazones with primary amines, showed good to moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of α-trifluoromethyl α-amino acids

  • A synthetic route for α-trifluoromethyl substituted aromatic and heteroaromatic amino acids demonstrated the potential of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent. This opens avenues for synthesizing fluorinated amino acids with aromatic, heteroaromatic, and ferrocenyl subunits, useful in medicinal chemistry and drug design (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Novel Synthesis Pathways

  • Research on the synthesis of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a 5-amino-2-phenyloxazole-4-carbonitrile building block showcases the versatility of related compounds in generating a wide range of molecules through synthetic adaptations. This highlights the compound's role in facilitating the development of new chemical entities (Lemaire, Leleu-Chavain, Tourteau, Abdul-Sada, Spencer, & Millet, 2015).

Properties

IUPAC Name

5-amino-2-[4-(trifluoromethoxy)benzoyl]-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-11(13,14)19-7-3-1-6(2-4-7)10(18)16-9(17)5-8(15)20-16/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPGZBIKHPQXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=O)C=C(O2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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